Metopimazine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

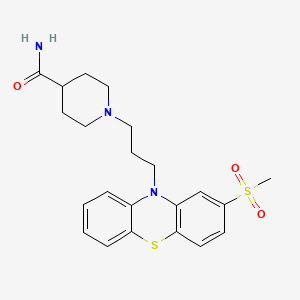

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBKDMTIJBJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161224 | |

| Record name | Metopimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-44-7 | |

| Record name | Metopimazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metopimazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metopimazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metopimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metopimazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metopimazine's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metopimazine is a potent and selective dopamine D2 receptor antagonist, primarily utilized for its antiemetic properties. Its therapeutic effect is mediated through the competitive blockade of D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This action inhibits the signaling cascade initiated by dopamine, thereby preventing the transmission of emetogenic signals. This technical guide provides a detailed overview of this compound's mechanism of action at the dopamine D2 receptor, including its binding characteristics, impact on downstream signaling pathways, and the experimental methodologies used to elucidate these properties. While specific quantitative binding affinity data for this compound is not widely available in the public domain, this guide synthesizes the existing qualitative and relative potency data to provide a comprehensive understanding of its pharmacological profile.

Introduction

This compound, a phenothiazine derivative, has a long-standing clinical history in the management of nausea and vomiting. Its primary pharmacological target is the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. D2 receptors are predominantly coupled to inhibitory G proteins (Gαi/o), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of various ion channels. By antagonizing these receptors, this compound effectively counteracts the effects of dopamine, a key neurotransmitter in the emetic pathway.

Data Presentation: Binding Profile of this compound

This compound exhibits a high affinity for dopamine D2 receptors. Although precise Ki or IC50 values from publicly accessible literature are scarce, studies have consistently demonstrated its potent antagonistic activity. The following table summarizes the available data on this compound's binding profile.

| Receptor | Affinity/Potency | Comments | Reference |

| Dopamine D2 | Nanomolar affinity | The primary therapeutic target for its antiemetic effects.[1] | |

| Dopamine D2 | Potent antagonist | Reported to be approximately 100 times more potent than metoclopramide. | |

| This compound Acid (Metabolite) | ~200-fold less potent than this compound | The major circulating metabolite with significantly reduced D2 receptor activity. | |

| Alpha-1 Adrenergic | Nanomolar affinity | May contribute to potential side effects such as orthostatic hypotension.[1] | |

| Histamine H1 | Nanomolar affinity | May contribute to sedative effects.[1] | |

| Muscarinic Cholinergic | Weak affinity | Less likely to cause significant anticholinergic side effects.[1] | |

| Serotonin 5-HT3 | No significant affinity | Differentiates its mechanism from 5-HT3 antagonists like ondansetron.[1] |

Signaling Pathways

This compound, as a D2 receptor antagonist, modulates two primary signaling pathways: the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway.

Gαi/o-Mediated Signaling Pathway

Under normal physiological conditions, dopamine binding to the D2 receptor activates the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of intracellular cAMP. This compound competitively blocks dopamine from binding to the D2 receptor, thereby preventing this inhibitory signaling cascade and maintaining basal levels of cAMP.

References

Pharmacokinetics and metabolism of Metopimazine in animal models

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Metopimazine in Animal Models

Disclaimer: Publicly available literature on the pharmacokinetics and metabolism of this compound is predominantly focused on human studies. Detailed quantitative data from preclinical animal models are scarce. This guide synthesizes the available information, including data from human studies that inform preclinical research, and outlines the standard experimental methodologies relevant to the field.

Introduction

This compound (MPZ) is a phenothiazine-derived, peripherally restricted dopamine D2 receptor antagonist used as an antiemetic for treating nausea and vomiting.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is critical for drug development, enabling the evaluation of safety margins and the prediction of human pharmacokinetics.[3][4] While human data are well-characterized, this document focuses on the known aspects and methodologies applicable to animal studies.

This compound undergoes extensive first-pass metabolism, with its major circulating and active metabolite being this compound acid (MPZA).[1] A key objective in preclinical evaluations is to determine whether animal models share this primary metabolic pathway.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in common nonclinical species are not widely published. However, a key study notes that pharmacokinetic evaluations were conducted in Sprague Dawley rats.

Animal Pharmacokinetic Data

The following table summarizes the available information on this compound administration in a rat model. For comparative purposes, pharmacokinetic parameters from a human study in children are included, as detailed animal data are not available in the cited literature.

| Parameter | Species (Strain) | Dose | Route | Tmax (Time to Peak) | Cmax (Peak Conc.) | Half-Life (t½) | AUC | Bioavailability |

| This compound (MPZ) | Rat (Sprague Dawley) | 45 mg/kg | Oral | N/A | N/A | N/A | N/A | N/A |

| This compound (MPZ) | Human (Child) | 0.33 mg/kg | Oral | 1 hour | 17.2 ng/mL | 2.18 hours | N/A | < 20% |

| This compound Acid (MPZA) | Human (Child) | 0.33 mg/kg | Oral | 150 min | 76.3 ng/mL | N/A | N/A | N/A |

| (N/A: Data Not Available in Public Literature) |

Metabolism and Biotransformation

The metabolism of this compound is well-elucidated in humans and is characterized by the predominance of a non-cytochrome P450 pathway. Preclinical studies would aim to confirm if this profile translates to animal models.

Primary Metabolic Pathway

In humans, this compound is rapidly and extensively biotransformed to this compound acid (MPZA) through deamination. This reaction is primarily catalyzed by liver microsomal amidase . A minor contribution to MPZA formation comes from cytosolic aldehyde oxidase (AO) . MPZA is the major circulating metabolite, found at significantly higher plasma concentrations than the parent drug.

Minor Metabolic Pathways

In vitro studies with human enzymes have identified two very minor oxidative pathways catalyzed by cytochrome P450 enzymes:

-

CYP3A4

-

CYP2D6

Analysis of human plasma samples confirms that these CYP-mediated pathways are negligible compared to the amidase-driven formation of MPZA. For phenothiazine-class drugs in general, common metabolic reactions observed in animal studies include sulfoxidation and N-desmethylation, often catalyzed by cytochrome P-450.

The following diagram illustrates the primary metabolic pathways of this compound as determined in human studies.

Metabolite Summary

The table below lists the identified metabolites of this compound from human studies.

| Metabolite | Full Name | Metabolic Reaction | Key Enzyme(s) | Species Confirmed In |

| MPZA | This compound Acid | Deamination | Amidase, Aldehyde Oxidase | Human |

| Oxidative Metabolites | (Not specified) | Oxidation | CYP3A4, CYP2D6 | Human (in vitro) |

Experimental Protocols

Detailed protocols for preclinical ADME studies of this compound are not published. However, a typical study workflow can be constructed based on established methodologies for pharmacokinetic analysis.

Animal Dosing and Sample Collection

A representative study in rats involved the following procedures:

-

Species: Male and female Sprague Dawley rats.

-

Dose Administration: A single oral dose of 45 mg/kg this compound (free base) was administered.

-

Sample Collection: Blood samples were collected at specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma was separated for bioanalysis.

The following diagram outlines a general workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

Quantification of this compound (MPZ) and its primary metabolite, this compound acid (MPZA), in plasma from rats, dogs, and humans has been accomplished using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu Nexera X2 LC-30 and SCIEX API 4000).

-

Chromatography: Reversed-phase separation using a column such as a Supelco Discovery HS F5.

-

Ionization Mode: Positive ion mode.

-

Quantification: Multiple Reaction Monitoring (MRM) was used for sensitive and specific detection of both MPZ and MPZA.

-

Internal Standard: A stable isotope-labeled internal standard, such as Zolpidem-d6, may be used for accurate quantification.

-

Limit of Quantification (LOQ): The method should be sensitive enough for pharmacokinetic studies, with a reported LOQ of 1 ng/mL for both MPZ and its acid metabolite in human serum.

Conclusion

The pharmacokinetic and metabolic profile of this compound in humans is well-defined, characterized by extensive first-pass metabolism to this compound acid via liver amidase. While direct, quantitative data from animal models are limited in public literature, the methodologies for conducting such studies are well-established. A study in Sprague Dawley rats confirms that preclinical evaluations have been performed. Future research and publication of these animal data would be invaluable to the scientific community, allowing for a more complete understanding of the cross-species similarities and differences in this compound's disposition and enabling more robust preclinical-to-clinical translation. Researchers aiming to conduct new studies should focus on LC-MS/MS methods to quantify both the parent drug and its key amidase-driven metabolite, MPZA.

References

Metopimazine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily attributed to its antagonist activity at dopamine D2 and D3 receptors.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, tailored for professionals in pharmaceutical research and development. The document outlines detailed experimental protocols for its synthesis, characterization, and analysis, and presents its physicochemical and pharmacological data in a structured format. Furthermore, it includes visualizations of key experimental workflows and the relevant signaling pathway to facilitate a comprehensive understanding of this compound.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]piperidine-4-carboxamide, is a pale yellow solid.[2][3] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]piperidine-4-carboxamide | [2] |

| CAS Number | 14008-44-7 | |

| Molecular Formula | C22H27N3O3S2 | |

| Molecular Weight | 445.6 g/mol | |

| InChI Key | BQDBKDMTIJBJLA-UHFFFAOYSA-N | |

| SMILES | CS(=O)(=O)C1=CC=C2SC3=C(C=CC=C3)N(CCCN3CCC(CC3)C(N)=O)C2=C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method | Reference |

| Melting Point | 170.5 °C | Capillary Method | |

| Water Solubility | 0.019 mg/mL | Shake-Flask Method | |

| Solubility in DMSO | Soluble | Visual Inspection | |

| logP | 2.91 | ALOGPS | |

| pKa (Strongest Basic) | 8.48 | Potentiometric Titration | |

| Polar Surface Area | 83.71 Ų | Chemaxon |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2-methylthiophenothiazine. The following is a detailed experimental protocol for a common synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol outlines a five-step synthesis of this compound, starting from 2-Methylthiophenothiazine.

Step 1: Acetylation of 2-Methylthiophenothiazine

-

To a suspension of sodium amide in a suitable solvent, add 2-Methylthiophenothiazine (1 equivalent).

-

Stir the mixture at room temperature until the evolution of ammonia ceases.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone.

Step 2: Oxidation to Sulfone

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Add a peracid (e.g., m-chloroperoxybenzoic acid, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a solution of sodium sulfite.

-

Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfone intermediate.

Step 3: Hydrolysis of the Acetate

-

Dissolve the sulfone intermediate in a mixture of ethanol and water.

-

Add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

-

Extract the product, 2-(methylsulfonyl)-10H-phenothiazine, with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.

Step 4: Alkylation with 1-Bromo-3-chloropropane

-

To a solution of 2-(methylsulfonyl)-10H-phenothiazine (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).

-

Add 1-bromo-3-chloropropane (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain 10-(3-chloropropyl)-2-methylsulfonylphenothiazine.

Step 5: Final Alkylation with Isonipecotamide

-

Combine 10-(3-chloropropyl)-2-methylsulfonylphenothiazine (1 equivalent), isonipecotamide (piperidine-4-carboxamide, 1.2 equivalents), and a base like sodium carbonate (2 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction and remove the solvent under vacuum.

-

Treat the residue with water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure this compound.

Chemical Properties and Experimental Protocols

Solubility Determination

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of each buffer solution.

-

Agitate the vials at a constant temperature (37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to settle.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Perform the determination in triplicate for each pH condition.

pKa Determination

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).

-

Prepare a 1 mM solution of this compound in water with a constant ionic strength maintained by 0.15 M potassium chloride.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular intervals of titrant addition.

-

Continue the titration until the pH reaches approximately 12.0-12.5.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the pKa value from the inflection point of the titration curve.

-

Perform the titration at least in triplicate to ensure reproducibility.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the dopamine D2 and D3 receptors. Its antiemetic effects are primarily mediated by blocking these receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and in the gastrointestinal tract. Unlike some other antiemetics, this compound does not significantly interact with serotonin 5-HT3 or 5-HT4 receptors.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the D2 receptor, prevents this signaling cascade.

Experimental Protocol: In Vitro Dopamine D2 Receptor Antagonism Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a known concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone).

-

Add varying concentrations of this compound.

-

For non-specific binding control, add a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Metabolism

This compound is rapidly and extensively metabolized, primarily by a liver amidase, to its major active metabolite, this compound acid. This metabolic pathway has a low risk for drug-drug interactions. Minor oxidative pathways catalyzed by CYP3A4 and CYP2D6 have also been identified in vitro, but their contribution to the overall metabolism in humans is negligible.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (e.g., 1 µM).

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to separate and quantify this compound and its metabolites.

-

-

Data Analysis:

-

Determine the rate of disappearance of this compound and the formation of its metabolites over time.

-

Calculate the in vitro intrinsic clearance.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in bulk drug and pharmaceutical formulations.

Experimental Protocol: HPLC-UV Method for Quantification of this compound

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (45:55 v/v) with pH adjusted to 3.5

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 266 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

-

Prepare working standard solutions of desired concentrations by further dilution with the mobile phase.

Sample Preparation (for Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtrate with the mobile phase to a suitable concentration for analysis.

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas.

-

Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The presented experimental protocols for synthesis, characterization, and analysis are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The structured data and visual representations of the mechanism of action and metabolic pathways aim to facilitate a deeper understanding of this important antiemetic agent. The information compiled herein should support further research and development efforts related to this compound and its therapeutic applications.

References

Metopimazine: A Technical Guide to its Selective Dopamine D2 and D3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine, a phenothiazine derivative, is a potent and selective antagonist of dopamine D2 and D3 receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding profile, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are presented in structured tables for clear comparison, and signaling and experimental workflows are visualized using diagrams to enhance understanding of its mechanism of action.

Introduction

This compound is an antiemetic agent that has been primarily used for the treatment of nausea and vomiting. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Notably, this compound is described as a peripherally selective antagonist, suggesting it does not readily cross the blood-brain barrier, which may contribute to a more favorable side-effect profile compared to other dopamine receptor antagonists.[1] Beyond its well-established role as a D2 antagonist, this compound also exhibits high affinity for dopamine D3 receptors, making it a subject of interest for research into conditions where D3 receptor signaling is implicated. This guide delves into the core pharmacology of this compound as a selective D2 and D3 receptor antagonist.

Receptor Binding Profile and Selectivity

This compound's interaction with various neurotransmitter receptors has been characterized through radioligand binding assays. It displays a high affinity for dopamine D2 and D3 receptors. Furthermore, it interacts with other receptors, which contributes to its overall pharmacological profile.

Quantitative Binding Affinity Data

The binding affinities (Ki values) of this compound for various receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Dopamine D2 | Data Not Available | Haloperidol | 1.2 |

| Dopamine D3 | Data Not Available | Haloperidol | 0.7 |

| Histamine H1 | Nanomolar affinity[2] | Mepyramine | 1.0 |

| α1-Adrenergic | Nanomolar affinity[2] | Prazosin | 0.5 |

| Muscarinic M1 | Weak affinity[2] | Pirenzepine | 8.1 |

| Muscarinic M2 | Weak affinity[2] | Methoctramine | 15 |

| Muscarinic M3 | Weak affinity | 4-DAMP | 0.9 |

| Muscarinic M4 | Weak affinity | Tropicamide | 7.4 |

| Muscarinic M5 | Weak affinity | - | - |

| Serotonin 5-HT3 | No affinity | Granisetron | 0.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with dopamine receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Objective: To quantify the affinity of this compound for D2 and D3 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of this compound (or vehicle for total binding).

-

Haloperidol for determination of non-specific binding.

-

A fixed concentration of [³H]-Spiperone (typically at or below its Kd).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay determines the functional consequence of this compound binding to D2 and D3 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase activity.

Objective: To measure the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing human dopamine D2 or D3 receptors.

-

Dopamine (agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound stock solution (in DMSO).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Plating: Seed the cells into microplates and grow to an appropriate confluency.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle) for a defined period.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin.

-

Incubation: Incubate for a specific time to allow for modulation of cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value for the antagonism of the dopamine response.

Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like family of G-protein coupled receptors (GPCRs). They primarily couple to the Gi/o family of G-proteins. Antagonism of these receptors by this compound blocks the downstream signaling cascades initiated by dopamine.

G-Protein Dependent Signaling

The canonical signaling pathway for D2 and D3 receptors involves the inhibition of adenylyl cyclase.

Upon binding of dopamine, the D2/D3 receptor activates the inhibitory G-protein, Gi/o. The α-subunit of Gi/o then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and gene expression. This compound, by blocking the receptor, prevents this cascade of events.

G-Protein Independent Signaling (β-Arrestin Pathway)

In addition to G-protein coupling, D2 and D3 receptors can also signal through a G-protein independent pathway involving β-arrestins.

Following agonist binding, the D2/D3 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding not only desensitizes the receptor to further G-protein activation but also initiates a distinct signaling cascade by acting as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2. Activation of these pathways can influence long-term cellular processes like gene expression and synaptic plasticity. The role of this compound in modulating this β-arrestin-mediated signaling is an area for further investigation.

Conclusion

This compound is a selective dopamine D2 and D3 receptor antagonist with a complex pharmacological profile that also includes interactions with histamine H1 and α1-adrenergic receptors. Its primary mechanism of action involves the blockade of both G-protein dependent and independent signaling pathways downstream of D2 and D3 receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with refined selectivity and functional activity at these important CNS targets. Further research is warranted to precisely quantify the binding affinities of this compound at all relevant receptors and to elucidate its effects on in vivo dopamine neurotransmission.

References

- 1. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Potent Antiemetic: A Technical History of Metopimazine's Discovery and Development

For Immediate Release

Metopimazine, a phenothiazine derivative, has a long-standing history in clinical practice as a potent antiemetic and is currently under investigation for new therapeutic applications. This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and the key preclinical and clinical milestones that have defined its development. Tailored for researchers, scientists, and drug development professionals, this document consolidates critical data, outlines experimental methodologies, and visualizes complex pathways to offer a comprehensive understanding of this compound.

Discovery and Initial Synthesis

This compound (1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl]piperidine-4-carboxamide) was first synthesized and reported in 1959 by Jacob et al. in a German patent.[1][2] As a member of the phenothiazine class of drugs, its development was rooted in the exploration of these tricyclic compounds for their diverse pharmacological activities.[1][3] The initial synthetic routes, while foundational, have since been refined to improve overall yield and purity. Modern, commercially viable processes have achieved purities of ≥99.7% with an overall yield of approximately 31%, a significant improvement over earlier reports of less than 15%.[1]

Synthetic Protocols

Several synthetic pathways for this compound have been described. A common modern approach avoids the direct and often low-selectivity oxidation of a thioether intermediate, which was a challenge in early syntheses.

Experimental Protocol: General Synthesis of this compound

A generalized multi-step synthesis, based on published patents and literature, is as follows:

-

Formation of the Phenothiazine Core: The synthesis often begins with the reaction of precursors like o-fluorobenzothiophenol and an appropriate nitrobenzene derivative (e.g., o-nitro p-methylsulfonyl chlorobenzene) to form the central phenothiazine ring structure.

-

Protection and Oxidation: Early methods involved protecting the nitrogen of the phenothiazine ring, followed by oxidation of the thioether to a sulfone. This step was critical for the drug's activity but could lead to byproducts.

-

Side Chain Alkylation: The phenothiazine core is then alkylated, typically with a compound like 1-bromo-3-chloropropane, to introduce the propyl linker side chain.

-

Final Condensation: The final step involves the N-alkylation of piperidine-4-carboxamide with the chloropropyl-phenothiazine intermediate to yield this compound.

-

Purification: The final product is purified through recrystallization to achieve high purity suitable for an active pharmaceutical ingredient (API).

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action and Pharmacodynamics

This compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors. Its antiemetic effects are exerted at the chemoreceptor trigger zone (CTZ) in the brain's medulla oblongata, a critical area for inducing the vomiting reflex. By blocking dopamine's effects in the CTZ, this compound effectively mitigates emetogenic stimuli.

In addition to its primary antidopaminergic activity, this compound also exhibits some antihistamine and anticholinergic properties, and has an affinity for serotonin (5-HT3) and histamine (H1) receptors, which may contribute to its overall antiemetic efficacy.

A key feature of this compound is its peripheral selectivity. The drug itself can cross the blood-brain barrier, but its primary and active metabolite, this compound acid, does so to a very limited extent. This characteristic is thought to contribute to its favorable safety profile, with a lower incidence of extrapyramidal side effects compared to other D2 receptor antagonists that have greater central nervous system penetration.

Caption: this compound's mechanism of action at the CTZ.

Pharmacokinetic Profile

This compound undergoes rapid oral absorption and extensive first-pass metabolism. It is primarily metabolized by a liver amidase to its major active metabolite, this compound acid (AMPZ). This metabolic pathway is significant as it involves minimal participation from cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions.

Key Pharmacokinetic Parameters

The pharmacokinetic profile has been studied in both adult and pediatric populations, showing comparable results.

| Parameter | This compound (Parent Drug) | This compound Acid (AMPZ) | Reference(s) |

| Tmax (Time to Peak Conc.) | ~60 minutes | ~2-2.5 hours | |

| Elimination Half-Life (t½) | ~2-4.5 hours | Longer than parent drug | |

| Metabolism | Rapidly metabolized by liver amidase | Active metabolite | |

| Bioavailability | Low (19-34%) | N/A | |

| Effect of Food | Reduces AUC and Cmax | N/A |

Experimental Protocol: Pharmacokinetic Analysis

Pharmacokinetic parameters are typically determined through clinical studies involving the following steps:

-

Dosing and Sampling: A single dose of this compound is administered to subjects (e.g., 0.33 mg/kg in children). Blood samples are collected at predetermined time points (e.g., over a 270-minute period).

-

Sample Preparation: Plasma is separated from the blood samples.

-

Quantification: Plasma concentrations of this compound and its metabolite (AMPZ) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.

Clinical Development and Applications

This compound has been approved and marketed for decades in Europe, Canada, and South America for the treatment of nausea and vomiting, sold under brand names including Vogalene® and Vogalib®.

Clinical Efficacy and Safety

Numerous clinical studies have established its efficacy and safety for treating nausea and vomiting from various causes, including chemotherapy and postoperative recovery.

-

Chemotherapy-Induced Nausea and Vomiting (CINV): Dose-ranging studies have been conducted to determine safety and tolerability. A dose of 30 mg administered six times daily (180 mg/day) was found to be safe. The primary dose-limiting toxicity observed at higher doses (starting at 40 mg every 4 hours) was orthostatic hypotension, manifesting as dizziness. Other side effects were generally mild.

-

Comparative Studies: In a randomized, double-blind study for delayed CINV, sublingual this compound (45 mg/day) was found to be comparable in efficacy to ondansetron (16 mg/day), with a significantly lower incidence of gastrointestinal side effects like abdominal pain and constipation.

Repurposing and Future Development

As of August 2020, this compound (as the mesylate salt, NG101) is being repurposed and is under clinical development in the United States for the treatment of gastroparesis, a condition characterized by delayed gastric emptying. Preclinical studies have shown that it can increase antral contractions and improve the gastric emptying of solid foods. This development highlights the continued therapeutic interest in this compound's unique pharmacological profile.

Conclusion

From its initial synthesis in the mid-20th century to its established role as an antiemetic and its current exploration for new indications like gastroparesis, this compound represents a durable and valuable therapeutic agent. Its mechanism as a peripherally selective D2/D3 antagonist, combined with a favorable metabolic profile that avoids major CYP pathways, provides a distinct clinical advantage. The ongoing research and development efforts underscore its potential to address unmet needs in gastrointestinal motility disorders, promising to expand its therapeutic legacy.

References

Preclinical Profile of Metopimazine: An In-Depth Technical Guide on its Antiemetic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily attributed to its high-affinity antagonism of dopamine D2 and D3 receptors.[1][2][3] Its mechanism of action is centered on the chemoreceptor trigger zone (CTZ) in the brainstem, a key area for mediating emetic stimuli.[3][4] Notably, this compound is characterized by its peripheral selectivity, suggesting limited penetration of the blood-brain barrier, which may contribute to a favorable side-effect profile compared to other centrally acting antiemetics. This technical guide provides a comprehensive overview of the preclinical data supporting the antiemetic efficacy of this compound, including its receptor binding profile, relevant signaling pathways, and the experimental models used for its evaluation.

Mechanism of Action and Pharmacology

This compound's primary pharmacological action is the blockade of dopamine D2 receptors. The antiemetic effect is mediated through the inhibition of dopaminergic signaling in the CTZ, which lies outside the blood-brain barrier and is accessible to circulating substances. In addition to its potent D2/D3 receptor antagonism, this compound also exhibits nanomolar affinity for α1-adrenergic and H1-histaminergic receptors. However, it has weak or no affinity for serotonin 5-HT3 and 5-HT4 receptors, distinguishing it from some other classes of antiemetic agents like the setrons.

The major metabolite of this compound, this compound acid (MPZA), is also pharmacologically active. This compound is primarily metabolized by a liver amidase, rather than the cytochrome P450 enzyme system, which suggests a lower potential for drug-drug interactions.

Dopamine D2 Receptor Signaling Pathway in the Chemoreceptor Trigger Zone (CTZ)

The binding of dopamine to D2 receptors in the CTZ initiates a signaling cascade that can lead to emesis. This compound, as an antagonist, blocks this pathway. The diagram below illustrates the key signaling events.

Data Presentation

The following tables summarize the available quantitative and qualitative preclinical data for this compound.

Table 1: Receptor Binding Affinity Profile

| Receptor | Affinity | Species | Method | Reference |

| Dopamine D2 | Nanomolar | Rat | Radioligand Binding | |

| Dopamine D3 | High | - | - | |

| α1-Adrenergic | Nanomolar | Rat | Radioligand Binding | |

| Histamine H1 | Nanomolar | Rat | Radioligand Binding | |

| Muscarinic Cholinergic | Weak | Rat | Radioligand Binding | |

| Serotonin 5-HT3 | No Affinity | Rat | Radioligand Binding | |

| Serotonin 5-HT4 | No Affinity | - | - |

Note: Specific Ki values from comprehensive preclinical studies were not available in the reviewed literature.

Table 2: Preclinical Pharmacodynamic Effects

| Effect | Animal Model | Route of Administration | Observation | Reference |

| Gastric Emptying | Rat | Oral (as NG101) | Increased emptying of solid foods | |

| Antral Contractions | Dog | - | Increased amplitude and frequency |

Table 3: Antiemetic Efficacy (Dose-Response)

| Animal Model | Emetic Agent | Route of Administration | ED50 / % Inhibition |

| Dog | Apomorphine | - | Data not available in reviewed literature |

| Rat | Cisplatin | - | Data not available in reviewed literature |

Note: While preclinical studies on the antiemetic efficacy of this compound have been conducted, specific dose-response data such as ED50 values were not found in the publicly available literature reviewed for this guide.

Experimental Protocols

Detailed experimental protocols from preclinical studies specifically investigating this compound's antiemetic efficacy were not available in the searched literature. However, based on established methodologies for evaluating antiemetic agents, the following are representative protocols for the animal models that would be employed.

Apomorphine-Induced Emesis in Dogs

This model is used to evaluate the efficacy of antiemetic drugs against centrally-acting emetogens that stimulate the CTZ.

3.1.1. Animals:

-

Male or female Beagle dogs, weighing between 8-15 kg.

-

Animals are fasted overnight with free access to water.

3.1.2. Procedure:

-

Dogs are acclimatized to the experimental setting.

-

This compound or vehicle is administered at various doses via the desired route (e.g., intravenous, subcutaneous, or oral) at a specified time before the emetic challenge.

-

Apomorphine hydrochloride is administered (typically 0.04-0.1 mg/kg, s.c.) to induce emesis.

-

Each animal is observed for a defined period (e.g., 60-120 minutes) for the latency to the first emetic episode, the number of retches, and the number of vomits.

-

The antiemetic efficacy is expressed as the percentage of animals protected from emesis or the percentage reduction in the number of emetic episodes compared to the vehicle-treated group.

3.1.3. Visualization of Experimental Workflow:

References

Beyond Dopamine: An In-depth Technical Guide to the Molecular Targets of Metopimazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine, a phenothiazine derivative, has long been utilized as an antiemetic agent, with its primary mechanism of action widely attributed to the antagonism of dopamine D2 receptors. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond dopaminergic pathways, encompassing a range of other molecular targets. This technical guide provides a comprehensive overview of the non-dopaminergic molecular interactions of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways. Understanding these off-target activities is crucial for a complete comprehension of this compound's therapeutic effects and potential side-effect profile, and for guiding future drug development efforts.

Multi-Receptor Binding Profile of this compound

This compound exhibits a capacity to bind to several receptor systems beyond the dopamine D2 receptor. Notably, it displays nanomolar affinity for histamine H1 and α1-adrenergic receptors, and a weaker affinity for muscarinic cholinergic receptors.[1][2] A summary of the available quantitative binding data is presented in the table below.

| Target Receptor | Ligand | Tissue Source | Kᵢ (nM) | Reference |

| Histamine H1 | [³H]mepyramine | Rat brain | 1.3 | [1] (inferred) |

| α1-Adrenergic | [³H]prazosin | Rat brain | 2.1 | [1] (inferred) |

| Muscarinic Cholinergic | [³H]quinuclidinyl benzilate | Rat brain | 1300 | [1] (inferred) |

| Serotonin 5-HT2A | Not Specified | Not Specified | Potent Antagonism | |

| Serotonin 5-HT3 | Not Specified | Rat brain | No Affinity | |

| Serotonin 5-HT4 | Not Specified | Not Specified | No Interaction | |

| hERG Channel | Not Specified | Not Specified | No Inhibition |

Note: The specific Ki values from Herrstedt et al. (1993) are inferred from the abstract's description of "nanomolar affinity" and "weak affinity". The exact values from the full publication are not publicly available.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of this compound for various receptors were determined using competitive radioligand binding assays. The following provides a generalized protocol based on standard methodologies.

Objective: To determine the binding affinity (Kᵢ) of this compound for histamine H1, α1-adrenergic, and muscarinic cholinergic receptors.

Materials:

-

Membrane Preparations: Homogenized rat brain tissue containing the target receptors.

-

Radioligands:

-

[³H]mepyramine for histamine H1 receptors.

-

[³H]prazosin for α1-adrenergic receptors.

-

[³H]quinuclidinyl benzilate (QNB) for muscarinic cholinergic receptors.

-

-

Non-labeled Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

References

- 1. This compound is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Metopimazine's Therapeutic Potential Beyond Emesis: A Technical Guide to its Application in Gastroparesis

For Immediate Release

WOBURN, MA – This technical guide provides an in-depth analysis of Metopimazine, a peripherally restricted dopamine D2/D3 receptor antagonist, and its potential application in non-emetic indications, with a primary focus on gastroparesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and underlying signaling pathways.

This compound, a phenothiazine derivative, has a long history of use as an antiemetic in several European countries. Its limited ability to cross the blood-brain barrier minimizes central nervous system side effects, a significant advantage over other dopamine antagonists like metoclopramide.[1][2][3] Recent research has focused on repurposing this compound, specifically a novel formulation, this compound mesylate (NG101), for the treatment of gastroparesis, a debilitating condition characterized by delayed gastric emptying.[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its prokinetic effects primarily through the blockade of dopamine D2 and D3 receptors in the gastrointestinal tract. Dopamine normally acts as an inhibitory neurotransmitter in the myenteric plexus, suppressing acetylcholine release from cholinergic neurons. By antagonizing D2 receptors on these neurons, this compound disinhibits acetylcholine release. The increased availability of acetylcholine then stimulates muscarinic M3 receptors on gastric smooth muscle cells, leading to enhanced antral contractions and accelerated gastric emptying.

Preclinical Evidence

Preclinical studies have demonstrated the prokinetic effects of this compound. In animal models, this compound has been shown to increase the rate of gastric emptying and enhance antral contractility.

Gastric Emptying Studies in Rats

Experimental Protocol: The effect of this compound on gastric emptying is typically assessed in rats using the phenol red meal method.

-

Animal Model: Male Wistar rats are fasted overnight with free access to water.

-

Test Meal: A non-absorbable marker, phenol red (e.g., 0.5 mg/mL), is suspended in a viscous solution (e.g., 5% glucose or 1.5% methylcellulose) to create a test meal.

-

Drug Administration: this compound or vehicle is administered orally or intraperitoneally at a specified time before the test meal.

-

Meal Administration: A fixed volume of the phenol red meal (e.g., 1.5 mL) is administered via oral gavage.

-

Measurement: After a defined period (e.g., 20-30 minutes), the rats are euthanized, and their stomachs are isolated. The amount of phenol red remaining in the stomach is quantified spectrophotometrically after homogenization and protein precipitation.

-

Calculation: Gastric emptying is calculated as the percentage of the phenol red meal that has emptied from the stomach compared to control animals sacrificed immediately after meal administration.

While specific quantitative data for this compound from these studies are not publicly available, the consistent reports from preclinical investigations for NG101 indicate a positive effect on accelerating gastric emptying.

Antral Contraction Studies in Dogs

Experimental Protocol: The effect of this compound on gastric antral contractions has been evaluated in dogs using force strain gauge transducers.

-

Animal Model: Conscious dogs are surgically instrumented with strain gauge transducers on the serosal surface of the gastric antrum to measure circular muscle contractions.

-

Data Acquisition: Following a recovery period, the dogs are fasted, and baseline antral motility is recorded.

-

Drug Administration: this compound or vehicle is administered, typically intravenously.

-

Measurement: Antral contractions are continuously recorded before, during, and after drug administration. The frequency, amplitude, and duration of contractions are analyzed. A motility index (frequency x amplitude) can be calculated to quantify overall contractile activity.

Preclinical data for NG101 presented at scientific meetings have indicated that this compound increases the amplitude and frequency of antral contractions in dogs. However, specific quantitative results from these proprietary studies are not yet published.

Clinical Development for Gastroparesis: The NG101 Program

A novel mesylate salt formulation of this compound, NG101, is under clinical development in the United States for the treatment of gastroparesis.

Phase 2 Clinical Trial (NCT04303195)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of NG101 in patients with diabetic or idiopathic gastroparesis.

Experimental Protocol:

-

Study Population: 161 adult patients with a diagnosis of diabetic (45.3%) or idiopathic (54.7%) gastroparesis, confirmed by delayed gastric emptying.

-

Study Design: Following a 2-week screening and baseline period, patients were randomized in a 1:1:1:1 ratio to receive one of three doses of NG101 (5 mg, 10 mg, or 20 mg) or a matching placebo.

-

Treatment: The study drug was administered orally four times a day for 12 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the daily nausea severity score, as measured by the Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD), during weeks 7-12 of treatment.

-

Secondary Endpoints: Key secondary endpoints included changes in the severity of other gastroparesis symptoms (early satiety, postprandial fullness, abdominal pain, and vomiting) assessed by the DIGS-DD, and the Patient Global Impression of Change (PGI-C) for nausea.

Clinical Outcome Assessments:

-

Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD): A patient-reported outcome instrument where patients rate the severity of their nausea, abdominal pain, early satiety, postprandial fullness, and vomiting over the past 24 hours on a 0-10 numeric rating scale.

-

Patient Global Impression of Change (PGI-C): A 7-point scale where patients rate their overall improvement or worsening of a specific symptom (in this case, nausea) since the beginning of the study.

Results:

The Phase 2 trial did not meet its primary endpoint of a statistically significant reduction in nausea severity as measured by the DIGS-DD compared to placebo. However, a favorable safety profile was observed, and there were statistically significant improvements in some secondary endpoints. Notably, there was a significant improvement in the PGI-C for nausea across all treatment groups compared to placebo. Trends suggested a greater benefit in patients with idiopathic gastroparesis.

Table 1: Overview of NG101 Phase 2 Clinical Trial Results in Gastroparesis

| Endpoint | NG101 5 mg QID | NG101 10 mg QID | NG101 20 mg QID | Placebo | Statistical Significance vs. Placebo |

| Primary Endpoint | |||||

| Change from Baseline in Weekly Average Nausea Score (DIGS-DD, Weeks 7-12) | Not Reported | Not Reported | Not Reported | Not Reported | Not Met |

| Secondary Endpoint | |||||

| Nausea-Specific Patient Global Impression of Change (PGI-C, Weeks 1-12) | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | p < 0.05 for all doses |

| Safety | |||||

| Adverse Events | Favorable Safety Profile | Favorable Safety Profile | Favorable Safety Profile | - | Generally well-tolerated |

Future Directions and Conclusion

While the Phase 2 trial of NG101 in gastroparesis did not achieve its primary endpoint based on the DIGS-DD for nausea, the statistically significant improvement observed in the patient-reported global impression of change for nausea suggests a clinical benefit that warrants further investigation. The favorable safety profile of this compound, particularly its peripheral action, makes it an attractive candidate for chronic conditions like gastroparesis where long-term treatment is often necessary.

Further studies are needed to elucidate the disconnect between the symptom diary and the global impression of change and to explore the potential for this compound in specific subgroups of gastroparesis patients, such as those with idiopathic etiology. The development of peripherally restricted dopamine antagonists like this compound represents a promising therapeutic strategy for gastroparesis and other functional gastrointestinal disorders.

References

- 1. A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of this compound Mesylate (NG101) in Participants With Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Our Pipeline - Neurogastrx, Inc. [neurogastrx.com]

In-Vitro Characterization of Metopimazine's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine, a phenothiazine derivative, is an antiemetic agent with a complex receptor binding profile that underlies its therapeutic efficacy and potential side effects. This technical guide provides a comprehensive in-vitro characterization of this compound's binding affinity for a range of neurotransmitter receptors. Through a compilation of quantitative binding data, detailed experimental protocols, and visualization of associated signaling pathways, this document serves as a core resource for researchers and professionals in drug development. The data presented herein highlights this compound's high affinity for dopamine D2-like and alpha-1 adrenergic receptors, with moderate affinity for histamine H1 and serotonin 5-HT2 receptors, and weak interaction with muscarinic cholinergic receptors.

Quantitative Receptor Binding Profile of this compound

This compound exhibits a distinct in-vitro binding profile, characterized by high-nanomolar to low-nanomolar affinity for several key receptors implicated in emesis and other physiological processes. The following tables summarize the available quantitative data (Ki and IC50 values) for this compound's interaction with various receptors.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Notes |

| Dopamine D2 | 0.07[1] | High affinity, potent antagonism. |

| Dopamine D3 | 0.61[1] | High affinity, potent antagonism. |

| Alpha-1 Adrenergic (α1) | 1.9[1] | High affinity. |

| Histamine H1 | 8.4[1] | Moderate affinity. |

| Serotonin 5-HT2 | 15[1] | Moderate affinity. |

| Muscarinic Cholinergic | Weak Affinity | Specific Ki values are not readily available in the literature, but affinity is consistently reported as weak. |

| Serotonin 5-HT3 | Inactive/No Affinity | No meaningful binding affinity observed. |

| Serotonin 5-HT4 | Inactive/No Affinity | No meaningful binding affinity observed. |

Table 2: this compound IC50 Values

| Receptor Subtype | Cell Line | IC50 (nM) |

| Dopamine D2 | CHO (Chinese Hamster Ovary) | 2.2 |

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's receptor binding affinities is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a specific, high-affinity radiolabeled ligand from its receptor. Below are detailed methodologies for assessing binding to the key receptors.

General Workflow for Competitive Radioligand Binding Assay

The fundamental steps involved in a competitive radioligand binding assay are outlined in the workflow diagram below. This process is adaptable for the characterization of this compound's binding to various G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal brain tissue homogenates.

-

Radioligand: [3H]Spiperone or [3H]Raclopride (a selective D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]Spiperone (typically at its Kd value), and varying concentrations of this compound or the non-specific binding control.

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Materials:

-

Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells), or guinea pig cerebellar membranes.

-

Radioligand: [3H]Mepyramine (also known as Pyrilamine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine or Triprolidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Follow the general procedure outlined for the D2 receptor binding assay.

-

Incubate the reaction mixture at 25°C for approximately 60 minutes.

-

Terminate the reaction by filtration and wash the filters with ice-cold assay buffer.

-

Quantify the bound radioactivity and perform data analysis to calculate the IC50 and Ki values.

-

Alpha-1 Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.

-

Materials:

-

Receptor Source: Membranes from rat cerebral cortex or other tissues with high expression of alpha-1 adrenergic receptors.

-

Radioligand: [3H]Prazosin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM Phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

-

Procedure:

-

Adhere to the general protocol for competitive radioligand binding assays.

-

Incubate the assay components at 25°C for approximately 30-60 minutes.

-

Rapidly filter the incubate and wash the filters with ice-cold buffer.

-

Determine the amount of bound radioligand via scintillation counting and calculate the IC50 and Ki values.

-

Signaling Pathways

This compound's pharmacological effects are a direct consequence of its interaction with the signaling pathways of its target receptors. As an antagonist, this compound blocks the downstream signaling cascades normally initiated by the endogenous ligands of these receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a D2 antagonist, blocks these effects.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are GPCRs that couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC), respectively. This compound antagonizes these actions.

Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to H1 receptors, alpha-1 adrenergic receptors are GPCRs that couple to Gq/11 proteins. Their activation by catecholamines like norepinephrine leads to the activation of phospholipase C and the subsequent downstream signaling cascade involving IP3 and DAG. This compound acts as an antagonist at these receptors.

Conclusion

The in-vitro receptor binding profile of this compound reveals it to be a potent antagonist at dopamine D2 and D3 receptors, with significant affinity for alpha-1 adrenergic, histamine H1, and serotonin 5-HT2 receptors. Its lack of affinity for 5-HT3 receptors distinguishes it from the setron class of antiemetics. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development involving this compound. This comprehensive characterization is crucial for elucidating its mechanism of action, predicting potential therapeutic applications, and understanding its side-effect profile.

References

Metopimazine's Effects on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily attributed to its antagonist activity at dopamine D2 receptors within the chemoreceptor trigger zone (CTZ). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing antiemetic efficacy are presented, alongside visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antiemetic agents and the neurobiology of emesis.

Introduction